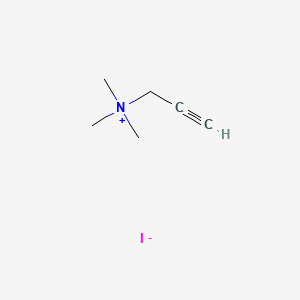
Selenic acid, rubidium salt (1:2)
Vue d'ensemble
Description
Selenic acid, rubidium salt (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a combination of rubidium, a soft and silvery-white metal, and selenic acid, a strong oxidizing agent.
Applications De Recherche Scientifique
Selenic acid, rubidium salt (1:2) has been studied extensively for its potential applications in various fields of science. In the field of materials science, this compound has been used as a precursor for the synthesis of rubidium selenide nanoparticles, which have potential applications in electronics and photonics. In addition, this compound has been studied for its potential use in energy storage devices, such as batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of selenic acid, rubidium salt (1:2) is not well understood. However, it is believed that the compound may act as an oxidizing agent, due to the presence of selenic acid. In addition, the rubidium ion may play a role in the compound's mechanism of action, as rubidium ions have been shown to have a variety of biological and physiological effects.
Biochemical and Physiological Effects:
Selenic acid, rubidium salt (1:2) has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative damage. In addition, this compound has been shown to have potential anti-inflammatory effects, which may be beneficial for treating a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Selenic acid, rubidium salt (1:2) has several advantages for use in lab experiments. The compound is highly soluble in water, which makes it easy to work with in aqueous solutions. In addition, this compound is relatively stable, which allows for long-term storage and use in experiments. However, the compound's reactive nature and potential toxicity may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on selenic acid, rubidium salt (1:2). One area of interest is the compound's potential use in energy storage devices, such as batteries and supercapacitors. In addition, further research is needed to better understand the compound's mechanism of action and potential applications in the fields of materials science and medicine. Finally, more research is needed to determine the compound's potential toxicity and safety for use in various applications.
Conclusion:
Selenic acid, rubidium salt (1:2) is a unique chemical compound with potential applications in various fields of science. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of selenic acid, rubidium salt (1:2) can be achieved by reacting rubidium hydroxide with selenic acid. The resulting compound is a white crystalline powder that is highly soluble in water. The synthesis of this compound requires careful handling due to the reactive nature of both rubidium and selenic acid.
Propriétés
IUPAC Name |
rubidium(1+);selenate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Se.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYWMMXCLJVCBT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Rb+].[Rb+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Rb2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889575 | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium selenate | |
CAS RN |
7446-17-5 | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirubidium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)
dimethylsilane](/img/structure/B3056745.png)

![1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3056750.png)


